4-Bromo-2-methoxy-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5BrN2O3 It is a derivative of benzonitrile, featuring bromine, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-5-nitrobenzonitrile typically involves the bromination of 2-methoxy-5-nitrobenzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 4-bromo-2-methoxy-5-aminobenzonitrile.
Oxidation: Formation of 4-bromo-2-methoxy-5-nitrobenzoic acid.
Scientific Research Applications
4-Bromo-2-methoxy-5-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential biological activity and as a building block for drug development.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-5-nitrobenzonitrile depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons, facilitated by a catalyst .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxy group.
4-Bromo-2-methoxybenzonitrile: Lacks the nitro group, making it less reactive in certain reactions.
4-Bromo-2-nitrobenzonitrile: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
4-Bromo-2-methoxy-5-nitrobenzonitrile is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the aromatic ring. This combination of groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and research .
Properties
IUPAC Name |
4-bromo-2-methoxy-5-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c1-14-8-3-6(9)7(11(12)13)2-5(8)4-10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWOLTSHVOOHAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.